Citraconic acid

Vue d'ensemble

Description

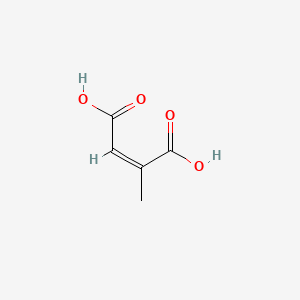

L'acide citraconique est un composé organique de formule CH₃C₂H(CO₂H)₂. Il s'agit d'un solide blanc qui fait partie des acides pyrocitriques formés par chauffage de l'acide citrique. Le composé se caractérise par sa configuration cis-alcène, qui le distingue de son isomère trans, l'acide mésaconique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide citraconique peut être synthétisé par isomérisation thermique de l'anhydride d'acide itaconique, qui est ensuite hydrolysé pour donner l'acide citraconique. L'anhydride d'acide itaconique nécessaire à ce processus est obtenu par distillation sèche de l'acide citrique .

Méthodes de production industrielle : La production industrielle de l'acide citraconique peut également impliquer l'oxydation du xylène et des méthylbutanols, bien que cette méthode soit moins efficace. Le composé présente la propriété inhabituelle de former spontanément son anhydride, qui reste liquide à température ambiante, contrairement à l'anhydride maléique .

Analyse Des Réactions Chimiques

Types de réactions : L'acide citraconique subit diverses réactions chimiques, notamment :

Hydrolyse : La forme anhydride de l'acide citraconique peut être hydrolysée pour donner l'acide citraconique.

Estérification : Réagit avec les alcools pour former des esters.

Amidation : Réagit avec les amines pour former des amides.

Réactions d'addition : La double liaison dans l'acide citraconique permet des réactions d'addition avec divers réactifs.

Réactifs et conditions courants :

Hydrolyse : Eau ou solutions aqueuses.

Estérification : Alcools en présence de catalyseurs acides.

Amidation : Amines dans des conditions de chauffage modéré.

Réactions d'addition : Divers nucléophiles et électrophiles dans des conditions appropriées.

Principaux produits :

Hydrolyse : Acide citraconique.

Estérification : Esters citraconiques.

Amidation : Amides citraconiques.

Réactions d'addition : Divers produits d'addition en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

L'acide citraconique a plusieurs applications dans la recherche scientifique :

5. Mécanisme d'action

L'acide citraconique exerce ses effets par le biais de plusieurs mécanismes :

Propriétés antioxydantes et anti-inflammatoires : Active la voie NRF2, qui contrôle les processus antioxydants et anti-inflammatoires, protégeant les cellules des influences nocives.

Composés similaires :

Acide mésaconique : L'isomère trans de l'acide citraconique.

Acide itaconique : Un autre acide pyrocitrique formé à partir de l'acide citrique.

Acide fumarique : Un acide dicarboxylique apparenté avec une configuration trans-alcène.

Unicité de l'acide citraconique : L'acide citraconique est unique en raison de sa configuration cis-alcène, qui confère une réactivité chimique et des propriétés différentes par rapport à son isomère trans, l'acide mésaconique. Sa capacité à former spontanément un anhydride qui reste liquide à température ambiante est également une caractéristique distinctive .

Applications De Recherche Scientifique

Immunomodulatory Properties

Citraconic acid has been shown to possess significant immunomodulatory effects, making it a candidate for therapeutic applications in managing viral infections and inflammatory conditions. Research conducted by TWINCORE revealed that this compound protects cells through its antioxidant and anti-inflammatory properties. It inhibits the release of flu viruses from human cells and activates the NRF2 signaling pathway, which is crucial for controlling oxidative stress and inflammation .

Key Findings:

- Inhibition of Viral Replication: Citric acid demonstrated a strong ability to suppress the release of virus particles from infected cells, outperforming its isomers itaconic and mesaconic acids in this regard.

- Potential in Drug Development: The compound's ability to modulate immune responses suggests potential applications in treating severe viral infections such as influenza and COVID-19 .

Self-Healing Materials

Recent studies have explored the use of this compound in the development of supramolecular metallogels. These materials exhibit thixotropic and self-healing properties, making them valuable in biomedical applications. Specifically, metallogels formed with cadmium ions and this compound have shown effective self-healing capabilities, which could be beneficial in creating advanced materials for drug delivery systems or tissue engineering .

Characteristics of this compound Metallogels:

- Thixotropic Behavior: These materials can change viscosity under stress, allowing them to flow when subjected to force but regain their shape upon rest.

- Biocompatibility: The gels have demonstrated effectiveness against various pathogenic microbes, indicating potential for use in medical applications .

Catalytic Applications

This compound has been investigated as a product of catalytic pyrolysis processes involving citric acid. This method enhances the yield of this compound and its isomers, which can be utilized in various chemical syntheses . The ability to produce this compound efficiently opens avenues for its application in the chemical industry.

Antioxidative and Anti-inflammatory Effects

The antioxidative properties of this compound are further supported by studies demonstrating its role as an inhibitor of ACOD1 (cis-aconitate decarboxylase). By inhibiting this enzyme, this compound reduces oxidative stress and modulates inflammation, which holds promise for therapeutic interventions in diseases characterized by excessive inflammation .

Case Study 1: Viral Inhibition

A study highlighted the effectiveness of this compound in inhibiting influenza virus replication in vitro. Human cells treated with this compound showed a marked decrease in pro-inflammatory cytokines and chemokines, indicating a dual role in both antiviral activity and immune modulation .

Case Study 2: Self-Healing Metallogels

Research on supramolecular metallogels containing this compound demonstrated their potential as antimicrobial agents. The gels exhibited significant inhibitory effects against pathogens such as Escherichia coli and Candida albicans, showcasing their applicability in medical settings where infection control is critical .

Mécanisme D'action

Citraconic acid exerts its effects through several mechanisms:

Antioxidant and Anti-inflammatory Properties: Activates the NRF2 pathway, which controls anti-oxidative and anti-inflammatory processes, protecting cells from harmful influences.

Antiviral Activity: Inhibits the signaling cascades of type 1 interferons, reducing proinflammatory cytokines and chemokines, and nearly completely suppresses the release of virus particles from infected cells.

Comparaison Avec Des Composés Similaires

Mesaconic Acid: The trans-isomer of citraconic acid.

Itaconic Acid: Another pyrocitric acid formed from citric acid.

Fumaric Acid: A related dicarboxylic acid with a trans-alkene configuration.

Uniqueness of this compound: this compound is unique due to its cis-alkene configuration, which imparts different chemical reactivity and properties compared to its trans-isomer, mesaconic acid. Its ability to spontaneously form an anhydride that remains liquid at room temperature is also a distinctive feature .

Activité Biologique

Citraconic acid, a naturally occurring compound and an isomer of itaconic acid, has garnered attention for its potential biological activities, particularly in immunomodulation, metabolic regulation, and as an electrophile. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cellular processes, and potential therapeutic applications.

Overview of this compound

This compound (CHO) is a dicarboxylic acid that can be synthesized through the thermal isomerization of citric acid. It is structurally similar to itaconic acid and mesaconate, sharing some biological properties but exhibiting distinct activities.

Immunomodulatory Effects

Recent studies have shown that this compound acts as a potent immunomodulator. It significantly inhibits the activity of ACOD1 (Aconitate Decarboxylase 1) , which is involved in the metabolism of itaconate, thereby influencing inflammatory responses. In vitro experiments demonstrated that this compound reduces interferon signaling and oxidative stress in macrophages, leading to altered cytokine release profiles during viral infections, such as influenza A virus (IAV) infection .

Key Findings:

- This compound is the strongest electrophile among its isomers, capable of forming Michael adducts with glutathione at higher efficiency than itaconate and mesaconate .

- It activates nuclear factor erythroid 2-related factor 2 (NRF2) , a transcription factor that regulates antioxidant responses .

Metabolic Regulation

This compound influences cellular metabolism by modulating key metabolic pathways. When added to human cells at supraphysiological concentrations, it decreases lactate levels and alters the metabolism of amino acids. This modulation can have implications for conditions characterized by metabolic dysregulation .

Table 1: Effects of this compound on Cellular Metabolism

| Parameter | Effect | Reference |

|---|---|---|

| Lactate Levels | Decreased | |

| Cytokine Release | Altered | |

| Amino Acid Metabolism | Modulated |

Study on Viral Infections

In a study investigating the effects of this compound on IAV-infected cells, researchers found that this compound treatment led to a significant reduction in viral particle release and alterations in cytokine profiles. This suggests its potential as an antiviral agent through immunomodulatory mechanisms .

Antioxidant Properties

Another study highlighted the antioxidant properties of this compound, where it was shown to protect cells from oxidative damage by enhancing NRF2-mediated pathways. This could have therapeutic implications for diseases characterized by oxidative stress .

Propriétés

IUPAC Name |

(Z)-2-methylbut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h2H,1H3,(H,6,7)(H,8,9)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEGQIOMVPPMNR-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28259-97-4 | |

| Record name | 2-Butenedioic acid, 2-methyl-, (2Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28259-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID601019903 | |

| Record name | Citraconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citraconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

783.0 mg/mL | |

| Record name | Citraconic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citraconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-23-7, 7407-59-2 | |

| Record name | Citraconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citraconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-butenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007407592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citraconic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citraconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citraconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methyl-2-butenedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRACONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RQ6CXO9KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citraconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 - 94 °C | |

| Record name | Citraconic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citraconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000634 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Citraconic Acid?

A: this compound, also known as (Z)-2-Methylbut-2-enedioic acid, is an organic compound with the formula CH3C(COOH)=CHCOOH. It is a white crystalline solid that is soluble in water. []

Q2: How does this compound interact with biological systems?

A: While the provided research doesn't delve into specific biological targets of this compound, one study investigated its potential to influence protein glycation. Results showed that this compound, unlike Oxalic Acid, did not exhibit enhanced enzyme activity in systems containing sugars, suggesting a lack of significant interaction with the glycation process under those specific conditions. []

Q3: Can this compound act as a chemoreceptor antagonist?

A: Yes, research has shown that this compound, along with Methylsuccinic Acid, can act as antagonists to the CtpM chemoreceptor. Although these acids can bind to CtpM, they do not elicit a chemotactic response. Instead, they compete with agonists like Malic Acid, Bromosuccinic Acid, and Citramalic Acid, thereby reducing the chemotactic response towards Malate. []

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C5H6O4, and its molecular weight is 130.09 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize this compound?

A: this compound and its derivatives are often characterized using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR), and mass spectrometry (MS). These techniques help determine the structure, purity, and composition of the compound and its derivatives. [, ]

Q6: What are the applications of this compound in material science?

A6: this compound is used in various material science applications:

- Hydrogels: It serves as a monomer in the synthesis of pH-responsive hydrogels. These hydrogels exhibit controllable swelling properties based on the pH of the surrounding environment, making them suitable for applications like drug delivery and wound dressings. [, , , , ]

- Polymer Modification: this compound is employed to modify polymers like ethylene-propylene-diene terpolymer (EPDM) through melt grafting. This process enhances the material's mechanical properties, such as tensile strength and compression set resistance. [, , ]

Q7: How does the presence of a methyl group in this compound affect its properties compared to similar compounds?

A: The methyl group in this compound influences its stereoregularity and hydrogen bonding capabilities compared to compounds like Acrylic/Maleic Acid copolymers. This difference impacts its performance in specific applications, such as in self-cured dental glass ionomer cement, where the hindered hydrogen bonding contributes to delayed gel formation. []

Q8: What is the role of this compound in the production of Itaconic Acid?

A: this compound serves as an intermediate in the production of Itaconic Acid from Succinic Acid. The process involves isomerization of this compound to Itaconic Acid at elevated temperatures. This step is crucial in achieving high overall yields by enabling the recycling of unreacted species and byproducts. []

Q9: Can this compound be used to synthesize other valuable compounds?

A9: Yes, this compound is a versatile building block for synthesizing various compounds. For example:

- Thiopyrano[2,3-d][1,3]thiazole Derivatives: It is used in tandem acylation-hetero-Diels–Alder reactions to synthesize novel thiopyrano[2,3-d][1,3]thiazole derivatives, potentially valuable in medicinal chemistry. []

- Bicyclic Pyrrolidines: Citraconic anhydride reacts with aryl aldimines of α-amino acid methyl esters to yield bicyclic pyrrolidines in a regiospecific manner, showcasing its utility in heterocyclic chemistry. []

Q10: Have computational methods been used to study this compound?

A: Yes, computational chemistry tools have been employed to study this compound. One study used density functional theory (DFT) to investigate the adsorption of this compound and other carboxyl-containing monomers on the surface of calcium silicate (C3S). The findings revealed that this compound exhibits strong adsorption energy on C3S, offering insights into its potential role in cement hydration. []

Q11: Are there any studies on the protonation of this compound using computational methods?

A: Yes, a study investigated the protonation of this compound in Perchloric Acid media using UV spectroscopy and computational methods like AM1 and PM3 semiempirical calculations. The study confirmed the protonation process and explored potential protonation sites within the molecule. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.